molecular formula C10H12F2N2O3 B15055054 Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate

Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate

Cat. No.: B15055054
M. Wt: 246.21 g/mol
InChI Key: FLBNBRJNFPZMOZ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate is a chemical compound that belongs to the class of difluoromethyl pyrazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and insecticidal properties . The presence of the difluoromethyl group enhances the compound’s stability and bioactivity, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

The synthesis of Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate involves several steps. One common method includes the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one, followed by esterification with ethyl oxalate . The reaction conditions typically involve the use of metal-based catalysts and specific reagents to achieve the desired product. Industrial production methods may utilize advanced techniques such as continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include metal catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, leading to the inhibition of microbial growth and other biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s bioactivity is attributed to its unique chemical structure and functional groups.

Comparison with Similar Compounds

Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate can be compared with other difluoromethyl pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and stability compared to other similar compounds.

Properties

Molecular Formula

C10H12F2N2O3

Molecular Weight

246.21 g/mol

IUPAC Name

ethyl 3-[5-(difluoromethyl)-2-methylpyrazol-3-yl]-3-oxopropanoate

InChI

InChI=1S/C10H12F2N2O3/c1-3-17-9(16)5-8(15)7-4-6(10(11)12)13-14(7)2/h4,10H,3,5H2,1-2H3

InChI Key

FLBNBRJNFPZMOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=NN1C)C(F)F

Origin of Product

United States

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